4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde
CAS No.:
Cat. No.: VC13731468
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F3NO4 |
|---|---|
| Molecular Weight | 311.21 g/mol |
| IUPAC Name | 5-nitro-2-[4-(trifluoromethoxy)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H8F3NO4/c15-14(16,17)22-12-4-1-9(2-5-12)13-6-3-11(18(20)21)7-10(13)8-19/h1-8H |
| Standard InChI Key | QYTBEIHGRWEZED-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C=O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C=O)OC(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s biphenyl backbone consists of two benzene rings connected by a single bond. The 2-carbaldehyde group occupies the ortho position of the first ring, while the 4-nitro and 4'-trifluoromethoxy groups are para-substituted on their respective rings . This arrangement creates a sterically hindered yet electronically diverse system, as illustrated by its IUPAC name: 5-nitro-2-[4-(trifluoromethoxy)phenyl]benzaldehyde.
The trifluoromethoxy group contributes significant electronegativity, enhancing the compound’s stability against metabolic degradation. Meanwhile, the nitro group’s electron-withdrawing nature polarizes the aromatic system, facilitating electrophilic substitution reactions at specific positions.
Physicochemical Properties
Key physical properties of 4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde include:
The LogP value indicates moderate lipophilicity, suggesting reasonable membrane permeability—a critical factor for bioactive molecules. The aldehyde group’s reactivity enables derivatization into imines, hydrazones, or carboxylic acids, expanding its utility in synthetic chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reported method for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction:
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Preparation of Boronic Acid Precursor: A boronic acid derivative (e.g., 2-formylphenylboronic acid) is reacted with 4-bromo-1-nitro-2-(trifluoromethoxy)benzene under palladium catalysis.
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Coupling Reaction: Using tetrakis(triphenylphosphine)palladium(0) as a catalyst and a base such as sodium carbonate, the reaction proceeds in a mixed solvent system (e.g., toluene/water) at 80–100°C.
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Purification: The crude product is isolated via column chromatography, yielding >95% purity .
Industrial-Scale Manufacturing
Industrial processes optimize efficiency through:
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Continuous Flow Reactors: Enhancing heat transfer and reaction control.
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Automated Purification Systems: Reducing manual intervention in crystallization and filtration .
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Catalyst Recycling: Palladium recovery techniques minimize costs and environmental impact.
Biological Activity and Mechanistic Insights
| Analog Structure | MIC against S. aureus (μg/mL) |
|---|---|
| 4-Nitro-4'-methoxy-biphenyl-2-carbaldehyde | 12.5 |
| 4'-Trifluoromethyl-biphenyl-4-carboxylic acid | >50 |
| This compound | 6.25 |
The trifluoromethoxy group’s lipophilicity enhances cellular uptake, explaining its superior efficacy.
Applications in Drug Development
Lead Compound Optimization
The aldehyde functionality serves as a versatile handle for medicinal chemistry:
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Schiff Base Formation: Reacting with amines to create imine derivatives with improved bioavailability.
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Reduction to Alcohols: Catalytic hydrogenation yields biphenyl methanol analogs for solubility studies .
Patent Landscape
Recent patents highlight derivatives of this compound for:
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Antifungal Agents: EP1420016A1 claims biphenyl aldehydes with substituted nitro groups for treating Candida infections .
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Anticancer Scaffolds: WO2021007232A1 describes nitro-biphenyl conjugates targeting tubulin polymerization .
Comparative Analysis with Structural Analogs
Functional Group Impact
| Compound | Key Functional Groups | LogP | Bioactivity (MIC, μg/mL) |
|---|---|---|---|
| 4'-Methoxy-4-nitro-biphenyl-2-carbaldehyde | -OCH₃, -NO₂, -CHO | 2.8 | 12.5 |
| 4'-(Dibromomethyl)-biphenyl-2-carbonitrile | -CBr₂, -CN | 4.5 | >50 |
| This compound | -OCF₃, -NO₂, -CHO | 3.2 | 6.25 |
The trifluoromethoxy group’s electronegativity and steric bulk confer superior target binding compared to methoxy or dibromomethyl analogs .
Spectral Data Comparison
Infrared Spectroscopy:
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Aldehyde C=O Stretch: 1705 cm⁻¹ (this compound) vs. 1712 cm⁻¹ (methoxy analog) .
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Nitro Symmetric Stretch: 1520 cm⁻¹ (consistent across analogs).
¹H NMR (400 MHz, CDCl₃):
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling nitro group positioning during coupling reactions remains problematic.
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Aldehyde Oxidation: Stability issues necessitate inert atmosphere handling .
Research Opportunities
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In Vivo Toxicity Studies: No data currently exist on long-term exposure effects.
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Computational Modeling: QSAR studies could predict derivatives with enhanced CYP inhibition.
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